molecular formula C21H32O3 B576428 11-BETA-HYDROXYPREGNENOLONE CAS No. 1164-86-9

11-BETA-HYDROXYPREGNENOLONE

Cat. No. B576428
CAS RN: 1164-86-9
M. Wt: 332.484
InChI Key: MWFVCWVMFCXVJV-USCZNDJGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-BETA-HYDROXYPREGNENOLONE is a steroid hormone involved in the steroidogenesis of progesterone, mineralocorticoids, glucocorticoids, androgens, and estrogens .


Synthesis Analysis

The synthesis of 11-BETA-HYDROXYPREGNENOLONE involves the enzyme 11β-hydroxylase (CYP11B1), which is crucial in adrenal steroidogenesis . The enzyme catalyzes the addition of hydroxyl groups during oxidation reactions .


Molecular Structure Analysis

The molecular formula of 11-BETA-HYDROXYPREGNENOLONE is C21H32O3, and its molecular weight is 332.48 .


Chemical Reactions Analysis

The enzyme 11β-hydroxylase plays a significant role in the chemical reactions involving 11-BETA-HYDROXYPREGNENOLONE. It catalyzes the addition of hydroxyl groups during oxidation reactions .

properties

CAS RN

1164-86-9

Product Name

11-BETA-HYDROXYPREGNENOLONE

Molecular Formula

C21H32O3

Molecular Weight

332.484

IUPAC Name

1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1

InChI Key

MWFVCWVMFCXVJV-USCZNDJGSA-N

SMILES

CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.